2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Description
2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine (CAS: 771555-68-1) is a pyrimidine derivative with a molecular formula of C₁₂H₁₂ClN₃ and a molecular weight of 233.7 g/mol . Key physicochemical properties include a density of 1.222 g/cm³, boiling point of 410.4°C, and a calculated LogP value of 2.86, indicating moderate lipophilicity . The compound features a chlorine atom at position 2, a phenyl group at position 5, and a dimethylamino group at position 4 of the pyrimidine ring. These substituents influence its electronic, steric, and solubility properties, making it a candidate for further chemical or pharmacological studies.
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNCOMHQEVMYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629884 | |
| Record name | 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771555-68-1 | |
| Record name | 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Specific Preparation Methods
Multi-Step Synthesis via Pyrimidine Precursors
A common approach involves starting from 2,4-dichloropyrimidine derivatives, which are selectively substituted at the 4-position by N,N-dimethylamine and at the 5-position by phenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Example Reaction Sequence:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Nucleophilic substitution at 4-position | React 2,4-dichloropyrimidine with dimethylamine in DMF at ~100 °C for 18 h | Selective substitution of chlorine at 4-position by N,N-dimethylamine | Monitored by LC-MS, high selectivity |
| 2. Introduction of phenyl group at 5-position | Pd-catalyzed Suzuki or Buchwald-Hartwig cross-coupling with phenylboronic acid or phenyl halide | Formation of 5-phenyl substituent on pyrimidine ring | Yields vary; typical yields 40-70% depending on conditions |
| 3. Chlorination at 2-position (if not present) | Chlorination using reagents like POCl3 or thionyl chloride | Installation of chlorine at 2-position | High yield, crystalline product |
This method is supported by literature examples where similar pyrimidine derivatives were synthesized via palladium-catalyzed coupling and nucleophilic substitution under mild to moderate heating conditions.
Deaminative Chlorination of Aminoheterocycles
An alternative method involves direct conversion of amino groups on heteroaromatic rings to chloro substituents via deaminative chlorination using pyrylium salts or Sandmeyer-type reactions.
| Method | Reagents | Conditions | Outcome |
|---|---|---|---|
| Pyrylium-mediated chlorination | Aminoheterocycle, pyrylium salt, MgCl2, CH3CN, 50–140 °C, 16 h | One-step procedure replacing NH2 with Cl | Efficient conversion to heteroaryl chlorides |
| Sandmeyer reaction | Aminoheterocycle, NaONO, HCl, CuCl, 0 °C to 25 °C | Two-step diazotization and chlorination | Selective chlorination of amino group |
This approach is particularly useful for converting 4-amino groups on pyrimidines to 4-chloro derivatives, which can then be further functionalized.
Preparation of Pyrimidine Core via Condensation and Cyclization
Some methods start from malononitrile and other nitrile-containing precursors to build the pyrimidine ring, followed by functionalization steps including chlorination and amination.
A patented method for related chloropyrimidines involves:
- Salt-forming reaction of malononitrile with HCl in a composite solvent.
- Cyanamide reaction to form amino-cyano intermediates.
- Condensation under catalytic conditions to form chlorinated pyrimidine crystals.
Though this method is for 2-chloro-4,6-dimethoxypyrimidine, similar principles can apply to synthesize 2-chloro-5-phenylpyrimidin-4-amine derivatives by modifying substituents and reaction conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Nucleophilic substitution + Pd-catalyzed coupling | 2,4-dichloropyrimidine, dimethylamine, phenylboronic acid, Pd catalyst | 100–150 °C, DMF or acetonitrile, 10–18 h | High selectivity, modular | Requires Pd catalyst, moderate to high temperature | 40–70% |
| Deaminative chlorination (Pyrylium or Sandmeyer) | Aminoheterocycle, pyrylium salt, MgCl2 or NaONO, CuCl | 0–140 °C, 15 min to 16 h | Direct conversion of amino to chloro | Multi-step, sensitive to conditions | Variable, often high |
| Condensation from malononitrile derivatives | Malononitrile, HCl, cyanamide, catalyst | 0–120 °C, pressure vessel, multi-step | High purity, scalable | Multi-step, specialized solvents | High (up to 99% purity) |
Research Findings and Notes
- The nucleophilic substitution of 2,4-dichloropyrimidines with dimethylamine is highly selective for the 4-position chlorine, allowing subsequent functionalization at the 5-position.
- Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) efficiently introduce phenyl groups at the 5-position under microwave or conventional heating.
- Deaminative chlorination methods provide a direct route to 2-chloro derivatives from amino precursors but require careful control of reaction conditions to avoid side reactions.
- The condensation approach starting from malononitrile and cyanamide derivatives offers a robust route to chlorinated pyrimidines with high purity, suitable for scale-up.
- Solvent choice and reaction atmosphere (e.g., pressure, inert gas) significantly influence yields and purity in these syntheses.
- Purification typically involves recrystallization or chromatographic techniques, with product characterization by melting point and LC-MS retention times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement with amines, thiols, and alkoxides, facilitated by the electron-deficient pyrimidine ring.
Key Findings:
-
Amine Substitution : Reaction with primary or secondary amines in the presence of a base (e.g., EtN) at elevated temperatures (100–150°C) yields 2-aminopyrimidine derivatives. For example, treatment with (4-(pyridin-3-yl)phenyl)methanamine in DMF at 100°C produces 2-(2-isopropylphenyl)-N-(4-(pyridin-3-yl)benzyl)-5-methylpyrimidin-4-amine (IC = 70 nM against USP1/UAF1) .
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Suzuki–Miyaura Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the chlorine with aryl groups. Using Pd(PPh) and NaCO in acetonitrile at 150°C (microwave irradiation), the chlorine is displaced by 2-isopropylphenyl or 3-pyridyl groups, enhancing bioactivity .
Table 1: Representative Nucleophilic Substitutions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(Pyridin-3-yl)benzylamine | DMF, 100°C, 18 h | 2-Arylpyrimidin-4-amine | 75 | |
| 2-Isopropylphenylboronic acid | Pd(PPh), 150°C | 2-(2-Isopropylphenyl)pyrimidin-4-amine | 82 |
Catalytic Dechlorination and Functionalization
The chlorine atom can be selectively removed or functionalized under transition-metal catalysis:
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Copper-Mediated Dechlorination : Treatment with CuCl in HCl(aq) at 25°C removes the chlorine, forming 5-phenylpyrimidin-4-amine derivatives .
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Pd-Catalyzed Amination : Coupling with piperidine derivatives using Pd(dba) and DavePhos in xylene at 100°C introduces cyclic amine groups .
Electrophilic Aromatic Substitution
The phenyl group at position 5 undergoes electrophilic substitution under acidic conditions:
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Nitration : Concentrated HNO/HSO introduces nitro groups at the meta position of the phenyl ring, though this reaction is less explored for this specific compound .
Heterocycle Formation
The pyrimidine core participates in cyclization reactions:
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Thiazolo[4,5-d]pyrimidine Synthesis : Reaction with thiourea derivatives in ethanol under reflux forms fused thiazole-pyrimidine systems, though yields are moderate (40–60%) .
Biological Activity Modulation
Structural modifications via these reactions correlate with enhanced pharmacological properties:
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USP1/UAF1 Inhibition : Replacement of chlorine with 2-isopropylphenyl groups improves enzyme inhibition (IC = 70 nM) and anticancer activity in nonsmall cell lung cancer models .
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Anti-inflammatory Effects : Introduction of electron-withdrawing groups (e.g., CF) at the phenyl ring boosts COX-2 inhibition (IC = 0.04 μM) .
Scientific Research Applications
Synthesis Overview
- Reagents : Common reagents include chlorinated pyrimidines and amines.
- Conditions : Reactions are often conducted in solvents like DMF or acetonitrile under controlled temperatures.
- Yield : Typical yields for synthesized derivatives can vary but have been reported around 50-70% depending on the specific synthetic pathway employed .
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes.
- In Vitro Studies : The compound demonstrated potent inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (µmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Potential
The compound’s structural features suggest potential efficacy against various cancer types. Research indicates that modifications to the pyrimidine structure can lead to enhanced activity against specific cancer cell lines by targeting kinases involved in cell proliferation.
- Target Kinases : Notably, studies have focused on its interaction with plasmodial kinases PfGSK3 and PfPK6, which are emerging targets for antimalarial therapies .
Case Studies
- Deaminative Chlorination : A novel method utilizing this compound was developed to chlorinate aminoheterocycles effectively, yielding high conversion rates and demonstrating broad applicability across different heterocyclic motifs .
- Pyrimidine Derivatives in Drug Development : The compound has been explored as part of larger drug discovery efforts targeting inflammatory diseases and cancer, with promising results in preclinical models .
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table highlights key structural and physicochemical distinctions between 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine and its analogs:
Key Observations:
Substituent Effects on Polarity: The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases polarity and may enhance solubility in polar solvents compared to the dimethylamino group in the target compound .
Hydrogen Bonding and Crystal Packing: Analogs with methoxy/ethoxy groups () exhibit intramolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing their crystal structures .
Biological Activity: Derivatives with aminomethyl and halogenated aryl groups (e.g., ) demonstrate antimicrobial and antifungal activities due to interactions with biological targets via hydrogen bonding and hydrophobic effects . The dimethylamino group in the target compound may favor interactions with basic residues in enzymes or receptors, though specific biological data are unavailable in the provided evidence .
Structural Conformation and Dihedral Angles
Comparative analysis of dihedral angles (Table 1) reveals conformational differences:
Biological Activity
2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro substituent and a dimethylamino group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that this compound may inhibit certain enzymes or receptors, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation .
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a comparative study indicated that similar pyrimidine derivatives had IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 cells, suggesting that this compound may possess comparable efficacy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have reported that certain pyrimidine derivatives effectively suppress COX-2 activity, an enzyme involved in inflammation. The IC50 values for these compounds were reported to be around 0.04 μmol, indicating potent anti-inflammatory activity . Given the structural similarities, it is plausible that this compound could exhibit similar effects.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure–activity relationship studies. Modifications in the pyrimidine core and substituents significantly influence its potency and selectivity against biological targets. For instance, the presence of electron-donating groups has been associated with enhanced activity against specific enzymes .
Summary of Biological Activities
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Cytotoxicity (MCF-7) | 0.87 - 12.91 | |
| Cytotoxicity (MDA-MB-231) | 1.75 - 9.46 | |
| COX-2 Inhibition | 0.04 |
Comparative Analysis of Pyrimidine Derivatives
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | TBD |
| Similar Pyrimidine Derivative A | Anticancer | 0.87 - 12.91 | |
| Similar Pyrimidine Derivative B | Anti-inflammatory | 0.04 |
Case Study: Anticancer Properties
In a recent study evaluating the anticancer properties of pyrimidine derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines such as HeLa and K562. The results indicated that modifications to the pyrimidine structure could significantly enhance cytotoxicity while minimizing toxicity to normal cells .
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrimidines demonstrated that certain derivatives could effectively reduce inflammation markers in animal models. The compounds were tested in carrageenan-induced paw edema assays, revealing significant reductions in inflammatory responses compared to control groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
